
1-(Aminomethyl)cyclooctane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclooctane-1-carboxylic acid is a cyclic amino acid with a unique structure that includes a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclooctane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach includes the reaction of lactones with ammonia, subsequent acylation, and rearrangement of resultant amides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclooctane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro or other oxidized forms.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
1-(Aminomethyl)cyclooctane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein synthesis.
Industry: It may be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)cyclooctane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclooctane ring provides a rigid structure that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropanecarboxylic acid: This compound has a smaller cyclopropane ring instead of a cyclooctane ring.
1-(Aminomethyl)cyclohexane-1-carboxylic acid: This compound features a cyclohexane ring, making it structurally similar but with different chemical properties.
Uniqueness
1-(Aminomethyl)cyclooctane-1-carboxylic acid is unique due to its larger cyclooctane ring, which provides distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to its smaller-ring analogs.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(aminomethyl)cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c11-8-10(9(12)13)6-4-2-1-3-5-7-10/h1-8,11H2,(H,12,13) |
InChI Key |
DSUZVUOVTOSQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino)butanoic acid](/img/structure/B13215573.png)
![4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)
![2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
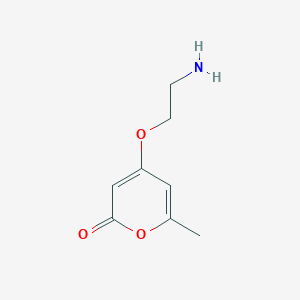
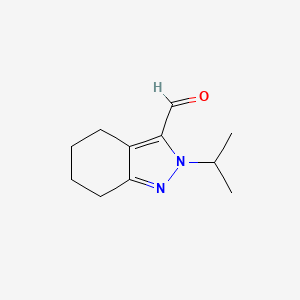

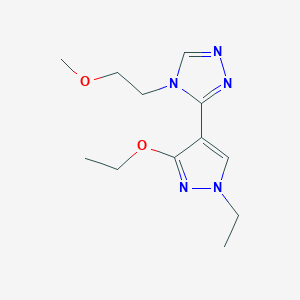

![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13215608.png)
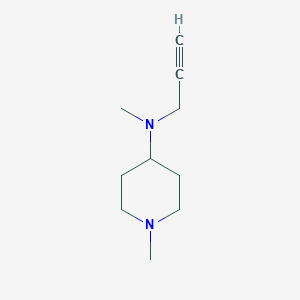
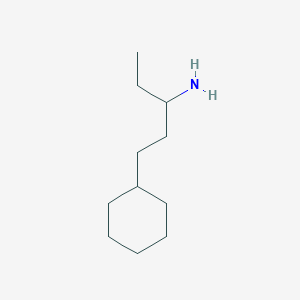
![2-{1-[(Pentan-3-yl)amino]ethyl}phenol](/img/structure/B13215635.png)
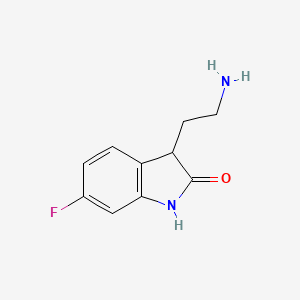
![5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one](/img/structure/B13215641.png)
